Dimethyl pyridine-2,4-dicarboxylate
Overview
Description
Dimethyl pyridine-2,4-dicarboxylate is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C7H7NO4. It is related to pyridine by the substitution of two carboxylate groups at the 2 and 4 positions. This compound is of interest in various chemical syntheses and catalytic processes.
Synthesis Analysis
The synthesis of dimethyl pyridine-2,4-dicarboxylate derivatives has been explored in several studies. A novel synthesis approach was described for a related compound, dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, starting from dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate, with an improved overall yield of 69% . Additionally, asymmetric catalysis using "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) has been developed, which is effective in various processes, including the Staudinger synthesis of beta-lactams .
Molecular Structure Analysis
The molecular structure and properties of dimethyl pyridine-2,4-dicarboxylate derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For instance, a combined experimental and quantum chemical study was conducted on a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer, providing insights into the molecular structure and interactions . Similar studies have been performed on other related compounds, contributing to a deeper understanding of the molecular structure of dimethyl pyridine-2,4-dicarboxylate derivatives .
Chemical Reactions Analysis
Dimethyl pyridine-2,4-dicarboxylate is involved in various chemical reactions. For example, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones . Another study reported the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride, proposing a mechanism for this unusual reductive product .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl pyridine-2,4-dicarboxylate derivatives have been extensively studied. For instance, the determination of hydroxy compounds by 4-dimethylaminopyridine-catalyzed acetylation showcases the catalytic properties of the compound, with a specific activity significantly greater than that of pyridine . Additionally, the synthesis, crystal structures, spectral and thermal analysis, and biological activities of copper(II)-pyridine-2,5-dicarboxylate complexes with various ligands have been investigated, revealing different coordination modes and the formation of three-dimensional frameworks through multiple interactions .
Scientific Research Applications
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1,4-Dihydropyridine (1,4-DHP)
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,4-DHP is an organic scaffold with diverse pharmaceutical applications. It has been used in the construction of various therapeutic applications .
- Methods of Application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The therapeutic applications of 1,4-DHP range from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
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Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used as a building block in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
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Dimethyl 2,6-pyridinedicarboxylate
- Scientific Field : Organic Chemistry
- Application Summary : This compound may be used in the synthesis of a ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The macrocycle acts as a host molecule capable of forming complexes with diphenylurea derivatives .
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Pyridine-2,4-Dicarboxylate
- Scientific Field : Coordination Chemistry
- Application Summary : The hydrothermal reaction of the pyridine-2,4-dicarboxylate (2,4-pdc) dianion with various 3d metal (II) cations resulted in the formation of a series of one-, two- and three-dimensional coordination polymers .
- Methods of Application : 2,4-pdc reacted directly with MnCl2 or FeCl2 in water at 200 °C under mild basic conditions .
- Results or Outcomes : The reaction gave a dense three-dimensional polymer, [M(2,4-pdc)] (M = Mn, 1a; M = Fe, 1b), which supports a highly-connected three-dimensional magnetic exchange lattice .
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Zinc(II) Complexes with Dimethyl 2,2’-Bipyridine-4,5-dicarboxylate
- Scientific Field : Biochemistry
- Application Summary : These complexes were assessed for in vitro antimicrobial activity against two bacterial (Pseudomonas aeruginosa and S. aureus) and two fungal (C. albicans and C. parapsilosis) strains .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the antimicrobial activity assessments are not specified in the source .
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Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used as a building block in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
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Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates
- Scientific Field : Biochemistry
- Application Summary : 3-substituted pyridine 2,4-dicarboxylates were identified as potential inhibitors of the histone demethylase JMJD2E .
- Methods of Application : Microwave-assisted palladium-catalysed cross coupling methodology was developed to install a diverse set of substituents on the sterically demanding C-3 position of a pyridine 2,4-dicarboxylate scaffold .
- Results or Outcomes : A subset of substitution patterns yielded inhibitors with selectivity for JMJD2E over PHD2 .
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Dimethyl 2,6-Pyridinedicarboxylate
- Scientific Field : Organic Chemistry
- Application Summary : This compound could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
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Dimethyl 2,5-pyridine dicarboxylate
- Scientific Field : Organic Chemistry
- Application Summary : This compound may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate, 2,5-dicarboxy-N-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-N-oxide .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used as a building block in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,4-DHP is an organic scaffold with diverse pharmaceutical applications. This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
- Scientific Field : Organic Chemistry
- Application Summary : This compound could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
- Scientific Field : Organic Chemistry
- Application Summary : This compound may be used in the synthesis of 2,5-dicarbomethoxy-N-methylpyridinium methosulfate, 2,5-dicarboxy-N-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-N-oxide .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
Safety And Hazards
Dimethyl pyridine-2,4-dicarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this chemical .
Future Directions
properties
IUPAC Name |
dimethyl pyridine-2,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOFNSTLWFQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291896 | |
Record name | dimethyl pyridine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl pyridine-2,4-dicarboxylate | |
CAS RN |
25658-36-0 | |
Record name | 25658-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl pyridine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl pyridine-2,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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